H-Gly-Phe-Ser-OH
Overview
Description
The compound H-Gly-Phe-Ser-OH is a tripeptide consisting of glycine, phenylalanine, and serine Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Phe-Ser-OH can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically follows these steps:
Attachment of the first amino acid: The glycine residue is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, phenylalanine, is activated and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the serine residue.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like This compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Phe-Ser-OH: can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed to yield individual amino acids.
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the serine residue.
Substitution: Electrophilic reagents such as halogens can be used for substitution reactions on the phenylalanine residue.
Major Products Formed
Hydrolysis: Glycine, phenylalanine, and serine.
Oxidation: Hydroxylated serine.
Substitution: Halogenated phenylalanine.
Scientific Research Applications
H-Gly-Phe-Ser-OH: has several applications in scientific research:
Biochemistry: It is used to study peptide bond formation and hydrolysis.
Pharmacology: It serves as a model compound for drug development and testing.
Material Science: It is used in the development of peptide-based hydrogels for biomedical applications.
Analytical Chemistry: It is used as a standard in chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of H-Gly-Phe-Ser-OH depends on its interaction with specific molecular targets. For instance, in enzymatic studies, it can act as a substrate for proteases, which cleave the peptide bonds. The cleavage products can then be analyzed to understand enzyme specificity and activity .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Phe-OH: A dipeptide consisting of glycine and phenylalanine.
H-Gly-Ser-OH: A dipeptide consisting of glycine and serine.
H-Phe-Ser-OH: A dipeptide consisting of phenylalanine and serine.
Uniqueness
H-Gly-Phe-Ser-OH: is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of serine allows for potential hydroxylation reactions, while phenylalanine provides a site for aromatic substitution. This combination of residues makes it a versatile compound for various research applications .
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-7-12(19)16-10(6-9-4-2-1-3-5-9)13(20)17-11(8-18)14(21)22/h1-5,10-11,18H,6-8,15H2,(H,16,19)(H,17,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPHLIUUTVYMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391030 | |
Record name | Gly-Phe-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23828-14-0 | |
Record name | Gly-Phe-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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